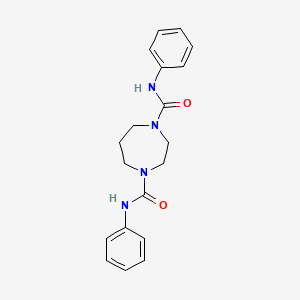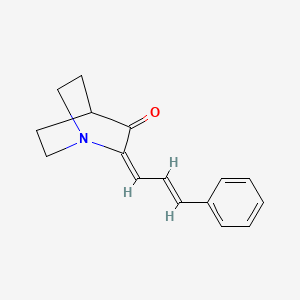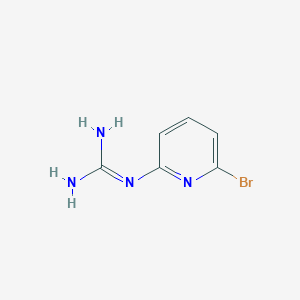![molecular formula C7H17NO3 B2897319 2-[2-(2-Methoxyethylamino)ethoxy]ethanol CAS No. 243449-47-0](/img/structure/B2897319.png)
2-[2-(2-Methoxyethylamino)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(2-Methoxyethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C7H16O4 . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, and Triethylene glycol methyl ether . This compound belongs to the class of organic compounds known as polyethylene glycols .
Molecular Structure Analysis
The molecular weight of “this compound” is 164.1995 . The IUPAC Standard InChI is InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 . The chemical structure can be viewed as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Environmental Safety of Surfactants
One significant area of application is in understanding the environmental safety of surfactants, where 2-[2-(2-Methoxyethylamino)ethoxy]ethanol-related compounds are studied for their effects on the environment. Cowan-Ellsberry et al. (2014) provide a comprehensive review of the environmental properties, fate, and toxicity of major surfactant classes, including alcohol ethoxylates, to which this compound is structurally related. This research highlights the importance of these compounds in personal care and cleaning products, assessing their risk and impact on aquatic and sediment environments (Cowan-Ellsberry et al., 2014).
Biotechnology and Bioenergy
In the field of biotechnology and bioenergy, the compound's derivatives are explored for their potential in bioconversion processes. Angenent et al. (2016) delve into chain elongation processes with reactor microbiomes, which could be relevant to the biochemical pathways involving this compound or similar molecules. They discuss the production of medium-chain carboxylates, like n-caproate and n-caprylate, from organic wastes, illustrating the compound's potential role in sustainable energy and chemical production (Angenent et al., 2016).
Alcohol Research
Research by Miranda et al. (2010) explores the role of microRNAs in ethanol toxicity and abuse, indicating a broader context where ethanol and its metabolites, potentially including derivatives of this compound, play a role in various physiological and pathological processes. This work sheds light on how ethanol and possibly its related compounds affect cellular mechanisms and health outcomes (Miranda et al., 2010).
Mécanisme D'action
Target of Action
This compound is a derivative of ethanol and contains a methoxyethylamino group, which suggests that it may interact with a variety of biological targets .
Mode of Action
It is known that organic amines, such as this compound, can act as weak bases . This suggests that it may interact with acidic biological targets, potentially altering their function.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-methoxyethylamino)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-10-5-2-8-3-6-11-7-4-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAPXMKFYGDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)


![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)